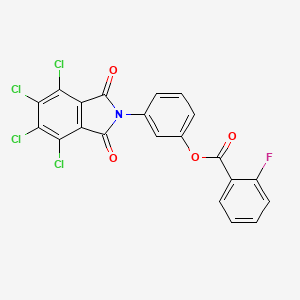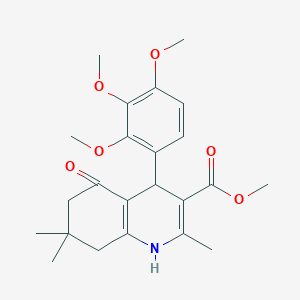![molecular formula C19H17N3O2S B5211218 8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline, commonly known as NPTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. NPTQ has been found to exhibit significant biological activity, making it a promising candidate for drug development and other research applications.
科学研究应用
NPTQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPTQ is in the development of new drugs. NPTQ has been found to exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-microbial activity. Additionally, NPTQ has been shown to inhibit the growth of several types of cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of NPTQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NPTQ has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, NPTQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
NPTQ has been found to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, NPTQ has been shown to have antioxidant properties, which may help to protect cells against oxidative stress. Additionally, NPTQ has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
NPTQ has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, NPTQ has been extensively studied, and its biological activity has been well characterized. However, there are also limitations to the use of NPTQ in lab experiments. For example, the mechanism of action of NPTQ is not fully understood, which may make it difficult to design experiments that specifically target its activity. Additionally, the potential side effects of NPTQ are not well characterized, which may limit its use in certain experiments.
未来方向
There are several future directions for research on NPTQ. One area of focus is the development of new drugs based on the structure of NPTQ. Researchers are exploring the potential of NPTQ as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Additionally, researchers are investigating the potential of NPTQ as a modulator of the immune response, which may have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the mechanism of action of NPTQ in greater detail, which may lead to the development of more targeted therapies.
合成方法
The synthesis of NPTQ involves the reaction of 2-nitro-5-(1-pyrrolidinyl)phenyl thioether with 2-chloroquinoline in the presence of a palladium catalyst. This reaction results in the formation of NPTQ, which can be purified using standard techniques such as column chromatography. The synthesis of NPTQ has been optimized to increase yield and purity, making it a readily available compound for scientific research.
属性
IUPAC Name |
8-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)16-9-8-15(21-11-1-2-12-21)13-18(16)25-17-7-3-5-14-6-4-10-20-19(14)17/h3-10,13H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBIXAGVQTLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)
![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

